molecular formula C10H14FNO B13597123 (S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol

(S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol

Cat. No.: B13597123
M. Wt: 183.22 g/mol
InChI Key: PSLIVMZHOVUYSD-ZETCQYMHSA-N
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Description

(S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol is a chiral compound with a specific stereochemistry It is characterized by the presence of a dimethylamino group, a fluorine atom, and a hydroxyl group attached to an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(Dimethylamino)-3-fluorobenzaldehyde and a chiral reducing agent.

    Reduction Reaction: The key step involves the reduction of the aldehyde group to an alcohol using a chiral reducing agent. This step is crucial for obtaining the desired stereochemistry.

    Purification: The product is then purified using techniques such as column chromatography to isolate the desired enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reduction: Utilizing large-scale reduction reactors to achieve the desired conversion.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Automated Purification: Employing automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: Further reduction can lead to the formation of different alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

(S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The dimethylamino group and fluorine atom play crucial roles in its binding affinity and selectivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol: The enantiomer of the compound with opposite stereochemistry.

    4-(Dimethylamino)-3-fluorobenzyl alcohol: A structurally similar compound lacking the chiral center.

    4-(Dimethylamino)-3-fluorophenylmethanol: Another related compound with a different substitution pattern.

Uniqueness

(S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes.

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

(1S)-1-[4-(dimethylamino)-3-fluorophenyl]ethanol

InChI

InChI=1S/C10H14FNO/c1-7(13)8-4-5-10(12(2)3)9(11)6-8/h4-7,13H,1-3H3/t7-/m0/s1

InChI Key

PSLIVMZHOVUYSD-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)N(C)C)F)O

Canonical SMILES

CC(C1=CC(=C(C=C1)N(C)C)F)O

Origin of Product

United States

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